Physicochemical Profile vs. 5-Azaspiro[3.5]nonane: Hydrogen Bonding and Polarity as Determinants of CNS Permeability
8-Oxa-5-azaspiro[3.5]nonane exhibits a higher hydrogen bond acceptor count (2) compared to its all-carbon analog 5-azaspiro[3.5]nonane (1 HBA), and a substantially larger topological polar surface area (21 Ų vs. 12 Ų) [1]. This difference, driven by the replacement of a methylene unit with an oxygen atom in the ring system, reduces calculated lipophilicity (LogP 0.42 vs. 1.40) [1]. In the context of CNS drug discovery, these properties place 8-Oxa-5-azaspiro[3.5]nonane in a distinct region of the CNS MPO (Multiparameter Optimization) space, favoring passive permeability while mitigating P-glycoprotein efflux liability—a balance that is less favorable in the more lipophilic, less polar 5-azaspiro[3.5]nonane scaffold.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 5-Azaspiro[3.5]nonane: 1 |
| Quantified Difference | +1 HBA |
| Conditions | In silico calculation based on SMILES (ChemSpace, Aladdin-E) |
Why This Matters
A higher HBA count can improve aqueous solubility and reduce passive permeability, which may be detrimental or beneficial depending on the target; selecting the wrong analog can derail CNS PK optimization.
- [1] ChemSpace. 8-Oxa-5-azaspiro[3.5]nonane. ChemSpace ID: CSSB00000137264. CAS: 602326-48-7. View Source
